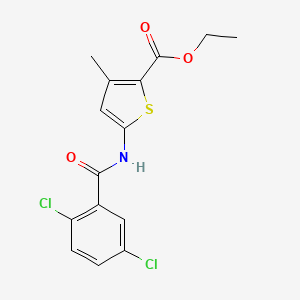

ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate

Descripción

Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a dichlorobenzamido substituent and an ester group. Thiophene derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. For the purpose of this article, comparisons will focus on the succinimide derivatives (compounds 1–4) described in the evidence, which share functional groups (e.g., ester, amide) and exhibit antimicrobial and antiparasitic activities relevant to drug discovery .

Propiedades

IUPAC Name |

ethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c1-3-21-15(20)13-8(2)6-12(22-13)18-14(19)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSZLYFHJMYESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 3-methylthiophene-2-carboxylic acid with 2,5-dichlorobenzoyl chloride in the presence of a suitable base, followed by esterification with ethanol.

Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of advanced catalysts and reaction conditions to ensure the purity and consistency of the final product. Continuous flow reactors and other modern techniques may be employed to enhance production rates and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromic acid may be used. Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be facilitated by nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: : In biological research, ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.

Medicine: : The compound has shown promise in medicinal chemistry, where it can be used as a building block for the development of new pharmaceuticals. Its structural features make it suitable for targeting specific biological targets and pathways.

Industry: : In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for creating products with enhanced performance and stability.

Mecanismo De Acción

The mechanism by which ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dichlorobenzamide group can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

The succinimide derivatives (compounds 1–4) synthesized in the evidence are compared below based on structural features, biological activities, and computational docking results.

Structural Comparison

| Compound | Substituents on Pyrrolidine-2,5-dione | Cyclic Ketone | Aromatic Group | Yield (%) | Rf Value |

|---|---|---|---|---|---|

| 1 | N-Phenyl | Cyclopentane | Phenyl | 95 | 0.44 |

| 2 | N-Benzyl | Cyclopentane | Benzyl | 91 | 0.54 |

| 3 | N-Phenyl | Cyclohexane | Phenyl | 98 | 0.55 |

| 4 | N-Benzyl | Cyclohexane | Benzyl | 84 | 0.63 |

Key Observations :

- Compounds 1 and 3 (N-phenyl) exhibited higher yields (95–98%) compared to N-benzyl analogs (compounds 2 and 4; 84–91%) .

- Cyclohexane-based derivatives (compounds 3 and 4) showed marginally higher Rf values than cyclopentane analogs, suggesting altered polarity .

Antimicrobial Activity

| Compound | MIC (mg/ml) Against Bacterial Strains | ||

|---|---|---|---|

| E. coli | S. aureus | K. pneumoniae | |

| 1 | 0.125 | 0.083 | 0.073 |

| 2 | 0.109 | 0.067 | 0.058 |

| 3 | 0.142 | 0.091 | 0.081 |

| 4 | 0.156 | 0.102 | 0.092 |

| Standard (Ceftriaxone) | 0.002–0.005 (varies by strain) |

- Compound 2 demonstrated the strongest activity, with MICs as low as 0.058 mg/ml against K. pneumoniae .

- All compounds showed lower potency than ceftriaxone but superior efficacy to other succinimide-based drugs (e.g., ethosuximide) .

Anthelmintic Activity

| Compound | Paralysis Time (min) for Ascaridia galli | Death Time (min) |

|---|---|---|

| 1 | 12.4 ± 0.8 | 24.6 ± 1.2 |

| 2 | 10.2 ± 0.6 | 20.3 ± 1.0 |

| 3 | 14.1 ± 0.9 | 26.8 ± 1.4 |

| 4 | 15.7 ± 1.1 | 28.5 ± 1.6 |

| Standard (Albendazole) | 18.5 ± 1.3 | 32.7 ± 2.1 |

- Compound 2 again outperformed others, causing parasite death in 20.3 minutes, faster than albendazole (32.7 minutes) .

Cytotoxicity (Brine Shrimp Lethality)

| Compound | LC50 (µg/ml) |

|---|---|

| 1 | 280 |

| 2 | 345 |

| 3 | 512 |

| 4 | 765 |

| Etoposide (Standard) | 9.8 |

- All compounds exhibited low cytotoxicity (LC50 > 280 µg/ml), making them safer candidates than etoposide .

Computational Docking Insights

Docking studies against S. aureus PBP 2A (PDB: 1VQQ) and K. pneumoniae NDM-1 (PDB: 3Q6X) revealed:

Actividad Biológica

Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate features a thiophene ring substituted with a dichlorobenzamido group and an ethyl ester functional group. The synthesis typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine, often conducted in dichloromethane under reflux conditions.

Anticancer Properties

Research has indicated that compounds similar to ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, studies on related derivatives have demonstrated their ability to inhibit cell growth in various cancer cell lines. The mechanism is believed to involve inhibition of key enzymes involved in cell proliferation and survival pathways.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate | L1210 (leukemia) | TBD | Enzyme inhibition |

| Methotrexate (MTX) | L1210 (leukemia) | 3.4 ± 1.0 | DHFR inhibition |

In a comparative study, the compound was shown to be less effective than Methotrexate (MTX), a well-known anticancer agent, but still demonstrated promising activity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains. The presence of the thiophene ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

The biological activity of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways critical for tumor growth.

- Receptor Binding : It has the potential to bind to receptors that regulate cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one study reported an IC50 value indicating significant growth inhibition in L1210 cells.

- Structural Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the dichlorobenzamido group could enhance or reduce biological activity. This highlights the importance of structural features in determining the efficacy of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.